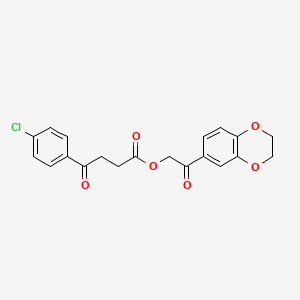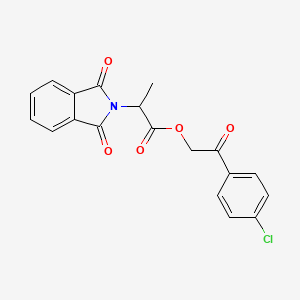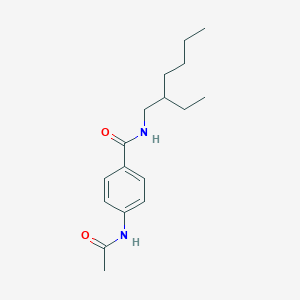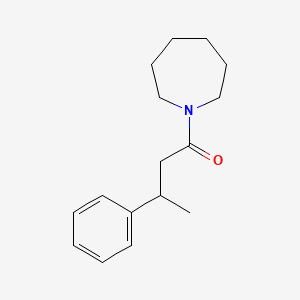
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H17ClO6 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0713660 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds derived from 2,3-dihydro-1,4-benzodioxin have shown promising results as antibacterial agents. The structural moiety of 2-(2,3-dihydro-1,4-benzodioxin-6-yl) has been incorporated into various molecules that exhibit significant antibacterial properties. For instance, derivatives such as 2-[4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have been synthesized and tested for their antimicrobial potential, with some showing good activity against bacterial strains .
Antifungal Applications
Similar to their antibacterial properties, these compounds also possess antifungal activities. The synthesis of related molecules has led to the discovery of new antifungal agents that can be used to treat fungal infections. The research has highlighted the potential of these compounds to act against a variety of fungal pathogens, making them valuable in the development of antifungal drugs .
Hemolytic Activity Analysis
The hemolytic activity of these compounds is an important parameter in evaluating their safety profile for potential therapeutic use. Studies have indicated that certain derivatives exhibit low hemolytic activity, suggesting they are less likely to cause damage to red blood cells and therefore could be safer for use in medical applications .
Organic Synthesis - Beckmann Rearrangement
The Beckmann rearrangement is a chemical reaction used to convert ketoximes into amides, which are useful in various organic synthesis applications. Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety have been utilized in facilitating this rearrangement under mild conditions, thereby expanding the toolkit available for organic chemists to synthesize complex molecules .
Propiedades
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c21-15-4-1-13(2-5-15)16(22)6-8-20(24)27-12-17(23)14-3-7-18-19(11-14)26-10-9-25-18/h1-5,7,11H,6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNDAKIKJLPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(phenylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3975367.png)
![1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3975372.png)


![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)

![3-(2,6-dichlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3975430.png)
![N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3975443.png)

![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)

![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3975465.png)
